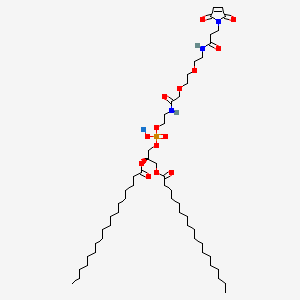

DSPE-PEG-Maleimide

Description

Evolution of Functionalized Lipid-Polymer Conjugates in Biomedical Research

The journey of lipid-polymer conjugates in biomedical research began with the recognition of the limitations of conventional drug formulations. Early research in the 1970s on PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to molecules, aimed to improve the pharmacokinetic properties of proteins. nih.govresearchgate.net This concept was later extended to drug delivery nanocarriers to overcome challenges like rapid clearance from the body and poor distribution to target tissues. nih.govresearchgate.net

The 1990s marked a significant milestone with the development of PEGylated liposomes, which demonstrated enhanced stability and prolonged circulation times. nih.govnih.gov This "stealth" technology, which helps nanoparticles evade the body's immune system, was a critical step forward. nih.gov The evolution continued with the creation of lipid-polymer hybrid nanoparticles (LPHNs), which combine the structural integrity and controlled release properties of polymers with the biocompatibility of lipids. chemisgroup.usnih.govdovepress.commdpi.com These hybrids offered a more robust and versatile platform for drug delivery. nih.govdovepress.commdpi.comresearchgate.net

The development of functionalized lipid-polymer conjugates like DSPE-PEG-Maleimide represents a further refinement of this technology. By incorporating reactive groups such as maleimide (B117702), researchers gained the ability to attach specific targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, paving the way for targeted drug delivery. creativepegworks.comcrodapharma.com This progression from simple PEGylated carriers to actively targeted systems underscores the continuous drive for greater precision and efficacy in biomedical applications. dovepress.comresearchgate.net

Structural and Functional Significance of this compound in Nanobiotechnology

This compound is an amphipathic, heterobifunctional molecule meticulously designed for advanced applications in nanobiotechnology. creativepegworks.compharmiweb.com Its structure comprises three key components, each with a distinct and crucial function:

PEG (Polyethylene Glycol): The PEG chain is a hydrophilic and flexible polymer that extends from the nanoparticle surface into the surrounding aqueous environment. creativepegworks.comnanocs.net This "PEGylation" creates a protective layer that offers several key advantages. It provides a "stealth" characteristic, reducing recognition and clearance by the immune system, thereby extending the circulation half-life of the nanoparticle. creativepegworks.combiochempeg.com The PEG layer also improves the solubility and stability of the formulation. axispharm.combiochempeg.com

Maleimide Group: This reactive group is located at the distal end of the PEG chain. creativepegworks.compharmiweb.com The maleimide moiety is highly specific for reacting with sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins and peptides. pharmiweb.comnanocs.net This specific and efficient thiol-maleimide conjugation chemistry allows for the covalent attachment of targeting ligands, such as antibodies, antibody fragments, and peptides, to the nanoparticle surface. creativepegworks.comcrodapharma.comavantiresearch.com This functionalization transforms the nanoparticle into a targeted delivery vehicle capable of recognizing and binding to specific cells or tissues. crodapharma.comavantiresearch.com

The combination of these three components in this compound creates a versatile and powerful tool for nanobiotechnology, enabling the construction of sophisticated, targeted drug delivery systems. pharmiweb.combiochempeg.com The length of the PEG chain can also be varied (e.g., DSPE-PEG2000-Maleimide, DSPE-PEG5000-Maleimide) to fine-tune the properties of the final nanoparticle formulation. pharmiweb.com

Academic Research Landscape and Key Areas of Investigation for this compound

Academic research involving this compound is vibrant and expanding, focusing on its application in creating sophisticated drug delivery systems and diagnostic tools. Key areas of investigation include:

Targeted Drug Delivery: A primary focus of research is the use of this compound to create targeted therapies, particularly for cancer. crodapharma.comavantiresearch.com Scientists conjugate antibodies, peptides, or other ligands that recognize receptors overexpressed on tumor cells to the maleimide group. crodapharma.comavantiresearch.com This strategy aims to increase the concentration of therapeutic agents at the tumor site, enhancing efficacy while minimizing systemic toxicity. avantiresearch.com For example, studies have explored its use in delivering chemotherapy drugs to laryngeal cancer cells and in targeting glioblastoma. tandfonline.com

Nanoparticle Formulation and Characterization: A significant body of research is dedicated to the development and optimization of various nanoparticle platforms incorporating this compound. This includes liposomes, micelles, and lipid-polymer hybrid nanoparticles. chemisgroup.usbiochempeg.commedchemexpress.com Researchers investigate how different formulation parameters, such as the lipid composition and the density of the targeting ligand, affect the physical characteristics and biological performance of the nanoparticles. rsc.org

Gene Delivery: The principles of targeted delivery are also being applied to gene therapies. This compound is used to functionalize nanoparticles carrying genetic material like siRNA, aiming to deliver these therapeutic nucleic acids to specific cell types to modulate gene expression. frontiersin.org

Bioimaging and Diagnostics: The ability to target specific tissues makes this compound a valuable tool for developing advanced diagnostic agents. By attaching imaging agents to the functionalized nanoparticles, researchers can create probes for non-invasive imaging and diagnosis of diseases like cancer.

Immunotherapy: There is growing interest in using this compound-functionalized nanoparticles to modulate the immune system. For instance, by targeting immune cells or presenting antigens in a specific manner, these nanoparticles could be used to develop novel vaccines or immunotherapies. pharmiweb.com

The research landscape indicates a strong focus on leveraging the specific targeting capabilities of this compound to address major challenges in medicine, from enhancing the precision of cancer therapy to enabling new diagnostic and gene delivery technologies. crodapharma.comavantiresearch.comresearchgate.net

Overview of Research Methodologies Employed in this compound Studies

The study of this compound and its applications involves a range of sophisticated research methodologies to prepare, characterize, and evaluate the resulting nanoparticles.

Preparation Methods:

Thin-Film Hydration: This is a common method for preparing liposomes and micelles. The lipids, including this compound, are dissolved in an organic solvent, which is then evaporated to form a thin film. tandfonline.comnih.gov This film is subsequently hydrated with an aqueous buffer, leading to the self-assembly of nanoparticles. tandfonline.commdpi.com

Nanoprecipitation: This one-step method is often used for creating lipid-polymer hybrid nanoparticles. A solution of the polymer and drug in a water-miscible organic solvent is added to an aqueous solution containing the lipids, causing the nanoparticles to precipitate and self-assemble. nih.govnih.gov

Emulsification-Solvent Evaporation: In this technique, a drug and polymer dissolved in an organic solvent are emulsified in an aqueous phase containing lipids. The organic solvent is then removed by evaporation, resulting in the formation of lipid-coated nanoparticles. sigmaaldrich.com

Microfluidic Mixing: Advanced techniques like microfluidic rapid mixing allow for precise control over nanoparticle size and homogeneity during their formation. dovepress.com

Characterization Techniques:

Dynamic Light Scattering (DLS): DLS is widely used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the nanoparticles in suspension. tandfonline.commdpi.com

Electron Microscopy: Transmission Electron Microscopy (TEM) and Cryo-TEM are employed to visualize the morphology and internal structure of the nanoparticles, confirming their shape and integrity. tandfonline.comrsc.orgmdpi.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is crucial for quantifying the amount of drug encapsulated within the nanoparticles (encapsulation efficiency) and for analyzing the purity of the conjugates. tandfonline.comresearchgate.net

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and purity of the this compound conjugate itself, ensuring the maleimide group is intact. crodapharma.comavantiresearch.com Fourier Transform Infrared (FT-IR) spectroscopy can be used to confirm the successful encapsulation of drugs. mdpi.com

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to verify the successful conjugation of peptides or other ligands to the this compound by analyzing the molecular weight of the resulting product. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the nanoparticles and to understand how the encapsulated drug interacts with the lipid and polymer components. mdpi.com

These methodologies provide a comprehensive toolkit for researchers to design, create, and validate the properties and performance of this compound-based nanomaterials for a wide array of biomedical applications.

Structure

2D Structure

Properties

Molecular Formula |

C54H97N3NaO14P |

|---|---|

Molecular Weight |

1066.3 g/mol |

IUPAC Name |

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |

InChI |

InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1 |

InChI Key |

RCFAZCYOANIKLN-AKZQISGYSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dspe Peg Maleimide

Synthetic Pathways for DSPE-PEG-Maleimide Conjugation

The conjugation of DSPE to PEG and the subsequent functionalization with a maleimide (B117702) group can be achieved through several synthetic routes. These pathways primarily involve esterification or amidation to link the phospholipid to the PEG chain, followed by the introduction of the maleimide moiety.

Esterification and Amidation Routes for Phospholipid-PEG Coupling

The coupling of the DSPE lipid to the PEG polymer is a foundational step in the synthesis. This is typically achieved through either an ester or an amide bond formation.

Amidation: A common method involves the reaction of an amine-terminated PEG with a carboxylic acid or an activated ester of DSPE. Conversely, DSPE, which contains a primary amine, can be reacted with a PEG chain that has been functionalized with an N-hydroxysuccinimide (NHS) ester. broadpharm.comresearchgate.net For instance, a heterobifunctional PEG, with one end protected and the other activated (e.g., with a succinimidyl carbonate group), can react with the amino group of DSPE. nih.gov The protective group, such as a tert-butyloxycarbonyl (Boc) group, is then removed to yield an amino-terminated PEG-DSPE, which is ready for further modification. nih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of amide bonds. organic-chemistry.org

Esterification: The Steglich esterification is a mild method that can be used to form an ester linkage between a carboxylic acid-functionalized PEG and the hydroxyl group of a modified DSPE, or vice-versa. organic-chemistry.org This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org However, amidation is frequently preferred for its stability, as ester bonds can be susceptible to hydrolysis under certain conditions. nih.govrsc.org

Maleimide Functionalization Strategies and Reaction Conditions

Once the DSPE-PEG conjugate is formed, the terminal end of the PEG chain is functionalized with a maleimide group. This group is highly reactive towards thiol (sulfhydryl) groups, enabling the site-specific attachment of proteins and peptides. broadpharm.com

Two primary strategies are employed for this functionalization: nih.gov

Reaction with Amino-PEG-DSPE: An amino-terminated DSPE-PEG can be reacted with a maleimide-containing reagent, such as N-succinimidyl-3-(N-maleimido)-propionate. This reaction is typically carried out in an organic solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) (TEA) to facilitate the reaction. nih.govresearchgate.net

Reaction of DSPE with Maleimide-PEG-SC: An alternative route involves reacting DSPE with a pre-functionalized PEG chain that already contains the maleimide group and an activated succinimidyl carboxylate (SC) end. The DSPE's primary amine reacts with the SC group, forming a stable bond and resulting in the final this compound product. nih.gov

The reaction between a maleimide group and a thiol proceeds readily at a neutral or slightly basic pH (around 7.0-7.5) to form a stable thioether bond. broadpharm.com It is crucial to perform these reactions in thiol-free buffers. broadpharm.com

Purification and Isolation Techniques for this compound Intermediates and Final Product

The purification of this compound and its intermediates is essential to remove unreacted starting materials, byproducts, and impurities, which is crucial for ensuring the quality and reproducibility of the final product. google.com

Common purification techniques include:

Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. For example, a Sephadex G-50 column can be used to purify the final this compound product. researchgate.net

Dialysis: This technique is employed to remove small molecules, such as unreacted reagents and salts, from the larger polymer conjugate. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying the final product and intermediates. nih.gov However, care must be taken to avoid conditions that could lead to the hydrolysis of ester linkages, such as high temperatures and acidic pH. nih.gov Using neutral pH buffers and performing the purification at lower temperatures can mitigate this risk. nih.gov

Centrifugation and Washing: Ultracentrifugation can be used to separate lipid-coated nanoparticles from excess lipids, followed by washing steps. illinois.edu Filter centrifugation is also used to remove particulates. biorxiv.org

The purity of the final product is often verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and molecular weight distribution. caymanchem.com

Control of PEG Molecular Weight and its Impact on this compound Synthesis

The molecular weight (MW) of the PEG chain is a critical parameter that influences the properties of the final this compound conjugate and its performance in drug delivery applications.

Increasing the PEG molecular weight can enhance the circulation half-life of nanoparticles by providing a more effective "stealth" layer that reduces clearance by the mononuclear phagocyte system. nih.gov However, the synthesis and purification processes become more challenging as the PEG molecular weight increases. google.com The large macromolecular nature of high MW PEG can make the separation of the final product from intermediates difficult, often requiring additional and more expensive purification steps like column chromatography. google.com

The choice of PEG MW can also affect the surface density and conformation of the PEG chains on a nanoparticle surface, which in turn influences protein adsorption and interactions with cells. nih.gov Therefore, the selection of the PEG molecular weight is a crucial consideration that must be balanced between the desired in vivo behavior and the practicalities of synthesis and purification.

| PEG Molecular Weight | Impact on Synthesis and Properties | References |

| Low MW (e.g., < 1000 Da) | Easier synthesis and purification. May provide less effective stealth properties. | google.comnih.gov |

| Medium MW (e.g., 2000-5000 Da) | Commonly used, provides a good balance of stealth properties and synthetic feasibility. | nih.govrsc.orgmdpi.com |

| High MW (e.g., > 5000 Da) | Enhanced stealth properties and longer circulation times. More challenging synthesis and purification. | google.comnih.govmdpi.com |

Batch-to-Batch Reproducibility and Scalability Considerations in this compound Synthesis

Ensuring batch-to-batch reproducibility and the ability to scale up the synthesis are critical for the translation of this compound-based formulations from the laboratory to clinical and commercial applications.

Batch-to-Batch Reproducibility: Variations in the purity of starting materials, reaction conditions, and purification efficiency can lead to inconsistencies between batches. researchgate.net For instance, the degree of maleimide functionalization can vary, affecting the efficiency of subsequent conjugation reactions. researchgate.net The purity of the PEG starting material, including its polydispersity and the presence of diol impurities, is a key factor. caymanchem.comjenkemusa.com Implementing stringent quality control measures, such as thorough characterization of intermediates and the final product using techniques like NMR and mass spectrometry for each batch, is essential for maintaining consistency. caymanchem.comjenkemusa.com

Scalability: Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. rsc.org Methods that are effective on a small scale, such as certain purification techniques, may not be economically viable or practical for large-scale production. google.com The development of scalable and cost-effective purification methods is a key consideration. rsc.org Furthermore, ensuring consistent reaction kinetics and heat and mass transfer at larger scales is crucial for maintaining product quality. The use of well-controlled reaction systems and purification processes designed for large-scale manufacturing is necessary. rsc.org

| Factor | Considerations for Reproducibility and Scalability | References |

| Starting Materials | High purity and well-characterized PEG and DSPE are essential. Variations in PEG molecular weight distribution can affect outcomes. | caymanchem.comjenkemusa.com |

| Reaction Conditions | Precise control over temperature, pH, and stoichiometry is crucial for consistent product quality. | nih.govbroadpharm.com |

| Purification | Scalable and efficient purification methods are needed to remove impurities and ensure high purity of the final product. | google.comrsc.org |

| Quality Control | Rigorous analytical testing of each batch is necessary to ensure consistency in structure, purity, and functionality. | caymanchem.comjenkemusa.com |

Mechanistic Principles of Maleimide Thiol Bioconjugation in Dspe Peg Systems

Fundamental Reaction Kinetics and Thermodynamics of Maleimide-Thiol Click Chemistry

The reaction between a maleimide (B117702) and a thiol is a type of Michael addition, often referred to as "click chemistry" due to its rapid kinetics and high yield. axispharm.comresearchgate.net The reaction involves the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond. axispharm.comrsc.org This reaction is highly efficient and can proceed without the need for a catalyst. axispharm.com

Influence of Reaction Environment (pH, Temperature, Solvent) on Conjugation Efficiency

The efficiency of maleimide-thiol conjugation is significantly influenced by the reaction environment.

pH: The pH of the reaction medium is a critical parameter. The reaction is most efficient and selective for thiols at a pH range of 6.5 to 7.5. axispharm.comthermofisher.com In this range, a sufficient concentration of the reactive thiolate anion is present, while minimizing side reactions. atto-tec.com At pH values above 8.0, the maleimide group becomes susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid derivative. uu.nl Furthermore, at higher pH, the reaction with primary amines can become a competing side reaction. thermofisher.com Conversely, at acidic pH, the concentration of the nucleophilic thiolate is reduced, slowing down the reaction rate. researchgate.net

Temperature: The reaction is typically carried out at room temperature. uu.nl While elevated temperatures can increase the reaction rate, they can also promote the hydrolysis of the maleimide group. nanocs.net For the insertion of DSPE-PEG-Maleimide into lipid nanocapsules, heat has been shown to be essential for stable adsorption. nih.gov However, for the subsequent conjugation step, milder temperatures are preferred.

Solvent: The choice of solvent can influence the reaction kinetics. researchgate.netrsc.org The reaction is often performed in aqueous buffers, such as phosphate-buffered saline (PBS), which are compatible with biological molecules. atto-tec.com Organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can also be used, particularly to dissolve hydrophobic reactants. axispharm.comresearchgate.net It has been observed that the presence of organic solvents can affect the rate of rearrangement side reactions. nih.gov

Table 1: Influence of Reaction Environment on this compound Conjugation

| Parameter | Optimal Range/Condition | Rationale | Potential Issues Outside Optimum |

|---|---|---|---|

| pH | 6.5 - 7.5 | Balances sufficient thiolate concentration with minimal maleimide hydrolysis and amine side reactions. axispharm.comthermofisher.comatto-tec.com | <6.5: Slower reaction rate due to low thiolate concentration. researchgate.net>8.0: Increased maleimide hydrolysis and reaction with amines. uu.nlthermofisher.com |

| Temperature | Room Temperature (~20-25°C) | Provides sufficient energy for the reaction to proceed without significant degradation of reactants. uu.nl | High Temp: Can accelerate maleimide hydrolysis. nanocs.net |

| Solvent | Aqueous Buffers (e.g., PBS) | Biocompatible and provides a suitable environment for the reaction. atto-tec.com | Organic Solvents: May be necessary for solubility but can influence reaction rates and side reactions. axispharm.comnih.gov |

Strategies for Enhancing Bioconjugation Yield and Stability with this compound

Several strategies can be employed to maximize the yield and stability of this compound conjugates:

Molar Ratio of Reactants: Optimizing the molar ratio of maleimide to thiol is crucial for achieving high conjugation efficiency. uu.nl Using a slight excess of the maleimide-functionalized lipid can help drive the reaction to completion. For example, studies have shown optimal conjugation of a peptide to maleimide-functionalized nanoparticles at a 2:1 maleimide to thiol molar ratio, while a 5:1 ratio was optimal for a larger nanobody. uu.nl

Removal of Reducing Agents: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, often used to reduce disulfide bonds and generate free thiols, must be thoroughly removed before the conjugation reaction to prevent them from competing with the target thiol. thermofisher.com Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent and does not need to be removed prior to the maleimide reaction. thermofisher.com

Post-Conjugation Hydrolysis: To prevent the potential for the reverse reaction (retro-Michael addition), the remaining unreacted maleimide groups can be intentionally hydrolyzed by raising the pH after the initial conjugation is complete. rsc.org This converts the reactive maleimide into a non-reactive maleamic acid, enhancing the long-term stability of the conjugate. rsc.orgprolynxinc.com

Purification: After the reaction, purification steps such as dialysis or size exclusion chromatography are necessary to remove unreacted starting materials and byproducts. researchgate.net

Table 2: Strategies to Enhance this compound Bioconjugation

| Strategy | Description | Benefit | Reference(s) |

|---|---|---|---|

| Optimize Molar Ratio | Using an excess of this compound relative to the thiol-containing molecule. | Drives the reaction towards product formation, increasing yield. | uu.nl |

| Remove Competing Thiols | Thoroughly remove any thiol-based reducing agents (e.g., DTT) before adding the maleimide reagent. | Prevents non-target reactions and ensures the maleimide reacts with the intended molecule. | thermofisher.com |

| Post-Conjugation Stabilization | Treat the conjugate to hydrolyze any remaining unreacted maleimide groups. | Reduces the risk of unintended reactions and improves the overall stability of the final product. rsc.org | rsc.orgprolynxinc.com |

| Purification | Employ methods like dialysis or chromatography to separate the desired conjugate from unreacted components. | Ensures the purity of the final product. | researchgate.net |

Reversibility and Irreversibility Aspects of Maleimide Thioether Linkages in Biological Contexts

While the thioether bond formed between a maleimide and a thiol is generally considered stable, it has been shown to be susceptible to a retro-Michael addition reaction, particularly in the presence of competing thiols in a biological environment. nih.govnih.gov This can lead to the exchange of the conjugated molecule with other thiols, such as glutathione (B108866), which is abundant in the intracellular environment. rsc.orgnih.gov

The stability of the maleimide-thiol linkage can be influenced by the structure of the maleimide itself. prolynxinc.com Hydrolysis of the succinimide (B58015) ring in the thioether adduct can occur, particularly at higher pH, which renders the linkage resistant to the retro-Michael reaction. ulisboa.pt This hydrolysis can be seen as a stabilizing step. rsc.org However, the reversibility of the initial thioether bond is a critical consideration, especially for applications like antibody-drug conjugates, where premature release of the payload can lead to off-target toxicity. nih.govmdpi.com For many applications involving this compound, where the goal is to create a stable, long-circulating nanoparticle, ensuring the irreversible attachment of the targeting ligand is paramount.

Advanced Nanocarrier Formulation Strategies Utilizing Dspe Peg Maleimide

Incorporation of DSPE-PEG-Maleimide into Liposomal Formulations

This compound is frequently incorporated into liposomal formulations to create targeted drug delivery systems. The maleimide (B117702) group on the surface of the liposome (B1194612) provides a reactive site for the conjugation of thiol-containing molecules, thereby enabling active targeting of specific cells or tissues. nanocs.netnih.gov This surface functionalization is a key strategy to improve the therapeutic index of encapsulated drugs by increasing their concentration at the site of action while minimizing off-target effects.

Preparation Techniques for Maleimide-Functionalized Liposomes (e.g., Thin-Film Hydration, Extrusion, Post-Insertion)

Several methods are employed to prepare liposomes functionalized with this compound, each with its own advantages and considerations regarding the stability and activity of the maleimide group.

Thin-Film Hydration: This is a conventional method where lipids, including this compound, are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. mdpi.comfrontiersin.org The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). mdpi.comfrontiersin.org To achieve a more uniform size distribution, these MLVs are often subjected to further processing steps like sonication or extrusion. frontiersin.orgnih.gov For instance, doxorubicin-loaded liposomes have been prepared using a thin-film hydration method with a lipid composition of lipoid S100, cholesterol, and DSPE-Mal at a mass ratio of 14:6:5. mdpi.com

Extrusion: This technique is commonly used to reduce the size and lamellarity of liposomes, resulting in small unilamellar vesicles (SUVs) with a more homogenous size distribution. frontiersin.org The process involves passing the liposome suspension under high pressure through polycarbonate membranes with defined pore sizes. frontiersin.orgrsc.org For example, liposomes composed of DSPC, cholesterol, and this compound have been prepared by extrusion to yield vesicles of approximately 90 nm. rsc.org The extrusion method can be used following thin-film hydration to refine the liposomal formulation. nih.gov

Post-Insertion: In this method, this compound is inserted into pre-formed liposomes. nih.govresearchgate.net This technique can be advantageous as it minimizes the exposure of the reactive maleimide group to harsh conditions during liposome formation, potentially preserving its activity. researchgate.netnih.gov Studies have shown that the post-insertion method results in a higher percentage of active maleimide groups on the liposome surface compared to the pre-insertion method (where the functionalized lipid is included from the beginning of the formulation process). researchgate.netnih.gov For example, one study reported that post-insertion resulted in 76% active maleimide groups, whereas the pre-insertion method yielded only 63% active groups, which further decreased to 32% after purification. researchgate.netnih.gov Heat is often essential to facilitate the stable insertion of this compound into the pre-formed liposomes. nih.gov

The choice of preparation technique significantly impacts the final characteristics of the maleimide-functionalized liposomes, particularly the availability of the maleimide group for conjugation.

Influence of this compound Content on Liposome Structural Parameters

The concentration of this compound within a liposomal formulation can influence its structural characteristics, including size, stability, and surface properties.

Increasing the molar ratio of DSPE-PEG has been shown to decrease the size of liposomes. researchgate.net This is attributed to the large hydrophilic headgroup of the PEG-lipid, which can induce steric repulsion between lipid bilayers, favoring the formation of smaller, unilamellar vesicles. researchgate.net For example, incorporating increasing amounts of DSPE-PEG2000 into egg-yolk phosphatidylcholine vesicles led to a reduction in liposome size. nih.gov

The zeta potential, a measure of surface charge, can also be affected. The incorporation of DSPE-PEG-RGD, synthesized from this compound, led to a reduction in the positive zeta potential of siRNA-loaded liposomes. nih.gov Similarly, the negative zeta potential of conjugated polymer nanoparticles was attributed to the maleimide functional groups on the DSPE-PEG-Mal copolymer. mdpi.com

The following table summarizes findings on the influence of this compound content on liposome structural parameters from various studies.

| Formulation Components | This compound Content | Effect on Size | Effect on Zeta Potential | Reference |

| HSPC:DSPC:CHOL:EggPG:DSPE-PEG2000-MAL | 5, 10, and 20 mol% DSPE-PEG2000-Mal | No significant difference in hydrodynamic diameter or PDI between concentrations. | Not specified | mdpi.com |

| siRNA-loaded liposomes | 1 mol% and 5 mol% DSPE-PEG-RGD (from this compound) | Not specified | Reduced from +32 mV to +24.9 mV (1 mol%) and +17.3 mV (5 mol%). | nih.gov |

| Egg-yolk phosphatidylcholine vesicles | Increasing amounts of DSPE-PEG2000 | Reduced liposome size. | Not specified | nih.gov |

| PDPP-DBT@DSPE-PEG-Mal CPNs | Not specified | Not specified | Negative zeta potential of -34.4 mV ± 1.8 mV due to maleimide groups. | mdpi.com |

This compound in Polymeric Nanoparticle and Micelle Architectures

This compound is a versatile building block not only for liposomes but also for the construction of other nanocarriers like polymeric nanoparticles and micelles. biochempeg.comnih.gov Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, drives the self-assembly into core-shell structures in aqueous environments. nih.govresearchgate.net The maleimide terminus provides a reactive handle for surface functionalization, enabling the development of targeted therapies. labinsights.nl

Self-Assembly Mechanisms of this compound in Polymeric Micelles

The amphiphilic character of this compound is the primary driver of its self-assembly into polymeric micelles in aqueous media. nih.gov The hydrophobic DSPE segments aggregate to form a solid core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form a protective corona. nih.govresearchgate.net This core-shell architecture enhances drug solubility and protects the encapsulated cargo from degradation. nih.gov

The PEG corona also provides a "stealth" property, reducing non-specific protein binding and opsonization, which prolongs the circulation half-life of the nanocarrier. labinsights.nlbiochempeg.com The maleimide groups located at the distal end of the PEG chains are exposed on the micelle surface, making them available for conjugation with targeting ligands like peptides or antibodies. labinsights.nl This allows for the creation of actively targeted micelles that can selectively accumulate at the desired site of action.

Integration into Block Copolymer Nanoparticle Systems

This compound can be integrated into various block copolymer nanoparticle systems to impart specific functionalities. It can be used as a surface-modifying agent in pre-formed nanoparticles or as a component during the nanoparticle self-assembly process.

In one approach, this compound is used to coat nanocrystals through a dual-solvent exchange method, rendering them water-dispersible and providing a functional surface for further modification. researchgate.net For instance, iron oxide nanocrystals have been coated with a mixture of DSPE-PEG and this compound to create stable, water-dispersible magnetic nanoparticles. researchgate.net

This compound can also be incorporated into nanoparticles made from other polymers, such as poly(lactic-co-glycolic acid) (PLGA). Peptides have been conjugated to this compound and then incorporated onto the surface of PLGA nanoparticles. nih.gov This strategy combines the biodegradable and biocompatible properties of PLGA with the targeting capabilities afforded by the maleimide-functionalized PEG-lipid.

Furthermore, this compound has been used to stabilize and functionalize conjugated polymer nanoparticles (CPNs) for applications in bioimaging and therapy. mdpi.com The maleimide groups on the CPN surface have been decorated with ligands like anti-HER2 affibody, leading to enhanced selectivity for tumor cells overexpressing the target receptor. mdpi.com

Role of this compound in Hydrogel and Nanosuspension Formulations

While the primary application of this compound is in liposomal and polymeric nanoparticle formulations, it also plays a role in the development of more complex systems like hydrogels and nanosuspensions.

In hydrogel formulations, this compound can be used to covalently link liposomes or other nanocarriers within the hydrogel network. This is achieved through a Michael-type addition reaction between the maleimide groups on the nanocarrier surface and thiol groups present in the hydrogel precursors (e.g., thiol-functionalized PEG). nih.gov This one-step crosslinking process can create injectable, stimuli-responsive hydrogels that can provide sustained and localized drug delivery. nih.gov For example, liposomes containing this compound have been crosslinked into a peptide-based hydrogel, creating a system for controlled release. nih.gov Similarly, lipid nanocapsules decorated with this compound have been used to form hydrogels through covalent reticulation with SH-PEG crosslinkers. emanresearch.org

In the context of nanosuspensions, this compound can be used to functionalize the surface of nanocrystals, improving their stability and enabling targeted delivery. While direct research on this compound in nanosuspension formulations is less common, the principles of surface modification are applicable. For instance, DSPE-PEG derivatives are used to stabilize nanocrystals and prevent aggregation. researchgate.net The inclusion of a maleimide group would offer the added advantage of active targeting. One study mentioned the preparation of immuno-magnetoliposomes, a type of nanosuspension, using DSPE-PEG2000 Maleimide, which could target activated platelets. nih.gov

Controlled and Stimuli-Responsive Release System Design Modulated by this compound

The integration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (this compound) into nanocarrier systems is a cornerstone of modern strategies for controlled and stimuli-responsive drug delivery. pharmiweb.comlabinsights.nl This heterobifunctional lipid is prized for its dual capabilities: the DSPE portion anchors securely into the lipid bilayer of nanoparticles, while the PEG chain provides a hydrophilic shield, extending circulation time. labinsights.nlbiochempeg.com Crucially, the terminal maleimide group offers a reactive handle for the covalent conjugation of thiol-containing molecules, such as peptides and antibodies. avantiresearch.comnofamerica.com This feature is extensively exploited to engineer "smart" nanocarriers that can alter their properties and release their therapeutic payload in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or enzyme concentrations. researchgate.netnih.gov

These stimuli-responsive systems are designed to remain stable and inert in general circulation but become activated at the site of disease, thereby enhancing therapeutic efficacy while minimizing off-target effects. rsc.org The maleimide group is instrumental in this process, allowing for the attachment of targeting ligands that guide the nanocarrier to the diseased tissue or stimuli-sensitive moieties that trigger drug release upon encountering specific physiological cues. biochempeg.comavantiresearch.com

pH-Responsive Release Systems

Nanocarriers can be engineered to release their contents in response to the acidic conditions characteristic of tumor microenvironments (pH ~6.5) or intracellular compartments like endosomes and lysosomes (pH 4.5-6.0). rsc.orgresearchgate.net this compound is a key component in the surface functionalization of these systems.

One common strategy involves conjugating a targeting or cell-penetrating peptide to the this compound. For instance, the acidity-triggered rational membrane (ATRAM) peptide, which inserts into lipid bilayers under mildly acidic conditions (pKa ~6.5), has been attached to this compound on the surface of mesoporous silica (B1680970) nanospheres. nih.govopen.ac.uk This promotes the specific targeting and internalization of the nanocarrier into cancer cells within the acidic tumor microenvironment. nih.govopen.ac.uk

Another approach uses pH-sensitive chemical bonds, such as imine or hydrazone linkers, to attach the PEG shield to the nanocarrier. researchgate.netunimi.it In neutral pH environments like the bloodstream, the PEG layer remains intact, providing stealth properties. However, upon reaching the acidic tumor environment, the linker is hydrolyzed, leading to the shedding of the PEG layer ("de-PEGylation"). researchgate.net This exposes the underlying nanocarrier, facilitating cellular uptake and drug release. In such designs, this compound can be used to attach a targeting ligand alongside the pH-sensitive cleavable PEG derivative to further enhance specificity. researchgate.net

Research has demonstrated the efficacy of these systems. For example, pH-sensitive liposomes and solid lipid nanoparticles (SLNs) have been designed for the co-delivery of irinotecan (B1672180) and microRNA. researchgate.net These nanoparticles were coated with a pH-sensitive PEG-lipid derivative containing an imine bond and further functionalized via this compound conjugation to peptides, demonstrating pH-responsive release and enhanced cytotoxicity in colon cancer cells. researchgate.net Similarly, doxorubicin-loaded solid lipid nanoparticles coated with a pH-responsive cholesterol-PEG adduct showed significantly higher drug release at pH 4.7 (63.4%) compared to physiological pH 7.4 (25.2%). nih.gov

Table 1: Research Findings on pH-Responsive Systems Utilizing this compound

| Nanocarrier System | Stimulus/Mechanism | Role of this compound | Cargo | Key Findings | Reference |

| Lipid/PEG-coated Upconversion Mesoporous Silica Nanospheres (LUMSNs) | Mildly acidic pH (~6.5) triggers conformational change in ATRAM peptide, promoting membrane insertion and cellular uptake. | Conjugation of the Acidity-Triggered Rational Membrane (ATRAM) peptide to the nanocarrier surface. | Chlorin e6 (Ce6) | Functionalization with ATRAM peptide promoted specific and efficient internalization into cancer cells within the mildly acidic tumor microenvironment. | nih.gov |

| pH-sensitive Liposomes and Solid Lipid Nanoparticles (SLNs) | Acidic pH cleaves imine bond, leading to shedding of the PEG shield, exposing the nanoparticle for cellular uptake. | Conjugation of targeting and cell-penetrating peptides to the nanoparticle surface. | Irinotecan and microRNA-200 | Nanoparticles exhibited pH-responsive release, internalization, and intracellular distribution in the acidic environment of colon cancer cells. | researchgate.net |

| pH-responsive Solid Lipid Nanoparticles (SLNs) | Low pH in endosomes/lysosomes enhances drug release from the lipid core. | Anchoring of PEG chains to the SLN surface (as DSPE-PEG). The maleimide variant is used for further functionalization. | Doxorubicin | Drug release was significantly higher at acidic pH (63.4% at pH 4.7) compared to neutral pH (25.2% at pH 7.4) over 72 hours. | nih.gov |

Redox-Responsive Release Systems

The significant difference in redox potential between the extracellular and intracellular environments provides another trigger for controlled drug release. rsc.org The concentration of glutathione (B108866) (GSH), a reducing agent, is substantially higher inside cells (up to 10 mM) compared to the extracellular space (~2 µM). rsc.orgmdpi.com This gradient is exploited by incorporating disulfide bonds into the nanocarrier structure. unimi.it

In these systems, DSPE-PEG can be linked to the nanocarrier via a disulfide bond. In the oxidizing extracellular environment, the bond is stable. However, once the nanocarrier is internalized by a tumor cell, the high intracellular GSH concentration cleaves the disulfide bond, detaching the PEG shield. unimi.itmdpi.com This de-PEGylation enhances the interaction of the nanocarrier with endosomal membranes, facilitating payload release into the cytoplasm. rsc.org

This compound is used to attach targeting moieties to these redox-responsive carriers to ensure they are internalized by the correct cells. rsc.org For example, nanogels have been fabricated with pendant maleimide groups linked to the polymer backbone through disulfide linkages. rsc.org These maleimide groups serve as handles to conjugate cell-targeting peptides, while the disulfide bonds allow for degradation and drug release in the reductive intracellular environment, leading to enhanced cytotoxicity in GSH-rich cancer cells. rsc.org

Table 2: Research Findings on Redox-Responsive Systems

| Nanocarrier System | Stimulus/Mechanism | Role of this compound | Cargo | Key Findings | Reference |

| Polymer-based Nanogels | High intracellular glutathione (GSH) concentration cleaves disulfide linkers in the nanogel backbone, causing degradation and drug release. | The maleimide group (linked via a disulfide bond) provides a site for conjugating cell-targeting peptides. | Docetaxel | Nanogels showed preferential internalization and enhanced cytotoxicity in breast cancer cells with high GSH levels. | rsc.org |

| Liposomes with Cleavable PEG | Intracellular GSH cleaves a disulfide bond between the PEG shield and the liposome surface, triggering PEG-deshielding and drug release. | Used to attach a targeting ligand to the distal end of the PEG chain. | Doxorubicin, Paclitaxel | Rapid drug release (up to 80% in 36 hours) was observed in response to reducing conditions, leading to specific release in target cancer cells. | unimi.it |

| Lipopeptide Nanosystem | Reductive removal of PEG shield by GSH, followed by enzyme cleavage of a peptide linker, destabilizing the lipid bilayer. | Incorporated into the nanosystem to attach the reductively-cleavable PEG shield. | Gemcitabine (B846) | The dual-responsive system demonstrated sequential PEG removal and enzyme-induced bilayer disruption, leading to controlled drug release. | unimi.it |

Enzyme-Responsive Release Systems

Many pathological tissues, particularly tumors, are characterized by the overexpression of certain enzymes, such as matrix metalloproteinases (MMPs) and proteases. mdpi.comnih.gov This enzymatic activity can be harnessed to trigger drug release. The strategy involves incorporating an enzyme-cleavable peptide sequence into the nanocarrier design. unimi.itnih.gov

This compound is ideal for this purpose. A peptide containing a specific enzyme cleavage site and a terminal cysteine residue can be synthesized and then conjugated to the maleimide group on the DSPE-PEG lipid. unimi.it This functionalized lipid is then incorporated into a liposome or other nanoparticle. The PEG chain shields a targeting ligand or the nanoparticle itself until the carrier reaches the tumor microenvironment. There, the overexpressed enzymes cleave the peptide linker, detaching the PEG shield and activating the nanocarrier for cellular uptake or drug release. unimi.itnih.gov

For example, liposomes have been developed where a peptide sequence cleavable by MMP-2 is inserted between the DSPE-PEG anchor and a cell-targeting moiety. unimi.it In the presence of MMP-2, the targeting ligand is exposed, leading to enhanced cellular uptake. Another design used an MMP-9 cleavable peptide linker to control the stability of a lipopeptide assembly, triggering the release of encapsulated gemcitabine in an enzyme-rich environment. unimi.it

Table 3: Research Findings on Enzyme-Responsive Systems

| Nanocarrier System | Stimulus/Mechanism | Role of this compound | Cargo | Key Findings | Reference |

| Peptide-Hybrid Liposomes (MRPL) | MMP-2, overexpressed in the tumor microenvironment, cleaves a responsive amphiphilic peptide, disrupting the liposome and releasing the drug. | Used to conjugate a peptide containing an MMP-2 specific cleavable sequence and a CXCR4 targeting part. | Pirfenidone | The system showed enzyme-responsive release and targeted delivery to CXCR4-expressing cells. | unimi.it |

| Mesoporous Silica Nanoparticles (MSNs) | MMP-2 cleaves a gelatin layer and a peptide linker, allowing for programmed drug release. | Used to attach targeting ligands (e.g., Folic Acid) to the nanoparticle surface. | Doxorubicin | The system demonstrated sequential release triggered by MMP-2 recognition and subsequent FA-mediated targeting. | nih.gov |

| Dual-Responsive Lipopeptides | MMP-9 cleaves a peptide sequence after the PEG shield is removed by GSH, leading to bilayer destabilization. | Part of the construct to attach the PEG shield via an enzyme-sensitive peptide linker. | Gemcitabine | Showed a programmed release profile, first responding to GSH and then to MMP-9 for site-specific drug delivery. | unimi.it |

Ligand Directed Targeting Via Dspe Peg Maleimide Conjugation

Conjugation of Peptides and Proteins to DSPE-PEG-Maleimide Functionalized Nanocarriers

The maleimide-thiol reaction is a widely employed strategy for attaching peptides and proteins to the surface of nanocarriers functionalized with this compound. medchemexpress.commdpi.com This method's popularity stems from its high specificity and efficiency at neutral pH, which allows for the selective conjugation of molecules via cysteine residues or other introduced thiol groups. researchgate.net The process involves the Michael addition of a thiol group to the double bond of the maleimide (B117702), resulting in a stable covalent thioether linkage. rsc.org This approach has been successfully used to conjugate a variety of peptides and proteins, thereby imparting targeting capabilities to the nanocarriers. For instance, peptides designed to target specific cellular receptors can be attached to liposomes, enhancing their uptake by cancer cells. researchgate.netmedsci.org

Research has demonstrated the successful conjugation of various peptides, such as the p5314–29 peptide and the Pep-1 peptide, to this compound for integration into nanocarrier systems. nih.govnih.gov Similarly, proteins are conjugated using this chemistry, often by introducing a thiol group onto the protein surface if one is not naturally accessible. nih.gov The DSPE-PEG component serves a dual purpose: the DSPE portion anchors the conjugate into the lipid bilayer of the nanocarrier, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer that extends the attached ligand away from the nanocarrier surface, potentially improving its accessibility to target receptors. biochempeg.comcreativepegworks.com

Optimization of Ligand-to-Maleimide Ratio for Enhanced Conjugation

Achieving optimal conjugation efficiency is crucial for the successful development of targeted nanocarriers. A key parameter in this process is the molar ratio between the targeting ligand (containing a thiol group) and the maleimide groups on the nanocarrier surface. rsc.org Studies have shown that varying this ratio can significantly impact the amount of ligand that becomes successfully attached.

For instance, in the development of peptidoliposomes, the effect of the peptide-to-maleimide ratio was investigated. It was found that optimizing this ratio is necessary to achieve maximal reaction efficiency. mdpi.com Similarly, when conjugating anti-EGFR Fab' fragments to lipid-based nanoparticles, the optimization of the maleimide-to-thiol reaction ratio was a key step in achieving efficient conjugation. rsc.org Research on the development of targeted liposomes for Pseudomonas aeruginosa infections also highlighted the need to modify the maleimide to thiol molar ratio to reach optimal reaction efficiency, as different conjugates may have different requirements. mdpi.com

In one study, the conjugation of an anti-prostate membrane antigen (PSMA) single-chain variable fragment (scFv) to this compound was performed to create lipid nanoparticles (LNPs). nih.gov Another study developing nanoliposomal vaccines conjugated the P435 peptide to Maleimide-PEG2000-DSPE using a lipid/peptide molar ratio of 1:1.2. tandfonline.com These examples underscore that the ideal ligand-to-maleimide ratio is not universal and must be empirically determined for each specific ligand-nanocarrier system to maximize conjugation and subsequent targeting efficacy.

Preservation of Ligand Bioactivity Post-Conjugation

A critical consideration in the design of ligand-targeted nanocarriers is the preservation of the biological activity of the conjugated ligand. The conjugation process itself, as well as the final orientation and presentation of the ligand on the nanocarrier surface, can potentially impact its ability to bind to its target receptor.

The use of this compound offers advantages in this regard. The PEG linker acts as a spacer, projecting the ligand away from the nanocarrier surface, which can help to minimize steric hindrance and maintain the ligand's native conformation. biochempeg.com This spatial separation is thought to be important for allowing the ligand to freely interact with its biological target. The mild reaction conditions of the maleimide-thiol conjugation are also beneficial, as they are less likely to denature sensitive protein or peptide ligands compared to harsher chemical methods. mdpi.com

Studies have demonstrated that ligands conjugated via this compound can retain their bioactivity. For example, antibody fragments conjugated to liposomes via this method have been shown to maintain their binding affinity for their target antigens. nih.gov Ensuring that the conjugation strategy does not compromise the ligand's function is a crucial step in the development pipeline of targeted nanocarriers, and the this compound system provides a robust platform for achieving this.

Attachment of Antibodies and Antibody Fragments via Maleimide Linkages

The covalent attachment of antibodies and their fragments to nanocarriers is a well-established strategy for active targeting in drug delivery. This compound is a frequently used tool for this purpose, enabling the creation of immunoliposomes and other targeted nanoparticles. medchemexpress.combio-techne.com The maleimide group on the DSPE-PEG conjugate reacts specifically with thiol groups, which can be naturally present in the hinge region of antibody fragments like Fab' or can be introduced into full-length antibodies through chemical modification. rsc.orgnih.gov This specific and stable thioether bond ensures a robust connection between the antibody and the nanocarrier. rsc.org

The process typically involves the reduction of disulfide bonds in the antibody hinge region to generate free thiol groups, which are then available to react with the maleimide-functionalized nanocarrier surface. rsc.org This approach has been used to conjugate various antibodies and their fragments, such as anti-EGFR Fab', to lipid-based nanoparticles. rsc.org The resulting antibody-conjugated nanocarriers have demonstrated enhanced targeting capabilities in various research settings.

| Nanocarrier | Ligand | Conjugation Chemistry | Key Finding |

| Liposomes | Anti-EGFR Fab' | Maleimide-thiol | Successful conjugation to create immunoliposomes for siRNA delivery. nih.gov |

| Lipid Nanocapsules | Anti-EGFR Fab' | Maleimide-thiol | Efficient conjugation and confirmed binding activity of the Fab' fragment. rsc.org |

| Lipid Nanoparticles | Anti-PSMA scFv | Maleimide-thiol | Enhanced tumor accumulation compared to the scFv alone. nih.gov |

| Liposomes | Thiolated Hemoglobin | Maleimide-thiol | Successful covalent linkage of hemoglobin to the liposome (B1194612) surface. nih.gov |

Covalent Immobilization of Small Molecule Ligands and Aptamers

Beyond peptides and proteins, this compound is also instrumental in the covalent attachment of other targeting moieties, such as small molecule ligands and nucleic acid aptamers. avantiresearch.comcrodapharma.com The fundamental principle of maleimide-thiol chemistry remains the same: the small molecule or aptamer must possess a free thiol group to react with the maleimide-functionalized nanocarrier. nanocs.net This allows for the precise and stable immobilization of these ligands, enabling targeted delivery to specific cellular receptors or disease sites.

Small molecule ligands, which can be designed to bind to a wide array of biological targets, can be synthesized with a thiol-containing linker for conjugation. This strategy has been employed to create targeted drug delivery systems with high specificity. avantiresearch.com Similarly, aptamers, which are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets, can be chemically modified to include a terminal thiol group. jst.go.jp This allows for their conjugation to this compound-containing liposomes or other nanoparticles, creating highly specific targeting vehicles. biochempeg.comcreativepegworks.com For example, aptamers targeting tumor endothelial cells have been successfully conjugated to this compound to create targeted liposomal systems. jst.go.jp

Multivalent Targeting Strategies Employing Multiple Maleimide Linkages

Multivalent targeting, the simultaneous presentation of multiple ligands on a single nanocarrier, can significantly enhance the avidity and specificity of binding to target cells. nih.gov By engaging multiple receptors concurrently, multivalent nanocarriers can achieve stronger and more stable interactions than their monovalent counterparts. This compound can be incorporated into nanocarrier formulations at varying densities, allowing for the creation of surfaces with multiple reactive sites for ligand conjugation.

Assessment of Ligand Density and Spatial Presentation on Nanocarrier Surfaces

The effectiveness of a targeted nanocarrier is not only determined by the presence of the correct ligand but also by its density and spatial arrangement on the nanoparticle surface. nih.govnih.gov The number of ligands per nanocarrier (ligand density) and how they are distributed can influence binding affinity, cellular uptake, and intracellular trafficking. nih.govresearchgate.net Therefore, methods to accurately assess these parameters are crucial for the rational design and optimization of targeted delivery systems.

Several techniques can be employed to quantify ligand density. Chemical assays, such as the Ellman's test, can be used to determine the amount of unreacted maleimide groups on the nanocarrier surface after conjugation, thereby providing an indirect measure of the number of conjugated ligands. researchgate.net Chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be used to quantify the amount of conjugated ligand. medsci.orgtandfonline.com

The spatial presentation of ligands, including their orientation and clustering, is another important factor. researchgate.netmit.edu The use of PEG linkers of varying lengths, such as this compound with different PEG molecular weights, can influence the distance of the ligand from the nanocarrier surface. avantiresearch.com Advanced imaging techniques and biophysical methods can provide insights into the spatial arrangement of ligands. Understanding and controlling both ligand density and spatial presentation are key to optimizing the interactions between targeted nanocarriers and their biological targets, ultimately leading to more effective therapeutic outcomes. nih.gov

Physicochemical and Structural Characterization of Dspe Peg Maleimide Conjugates and Formulations

Spectroscopic Characterization Techniques for Confirming Maleimide (B117702) Functionalization

Spectroscopic methods are indispensable for verifying the covalent attachment of the maleimide group to the DSPE-PEG backbone. These techniques provide detailed information about the molecular structure and the presence of specific functional groups, ensuring the successful synthesis of the functionalized lipid-polymer conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of DSPE-PEG-Maleimide. avantiresearch.comipb.pt It provides atomic-level information about the molecular structure, confirming the successful conjugation and integrity of the molecule. avantiresearch.comipb.pt

In the ¹H NMR spectrum of this compound, characteristic peaks corresponding to the different components of the molecule are observed. The methylene (B1212753) protons of the DSPE lipid tails typically appear around 1.2 ppm, while the repeating ethylene (B1197577) glycol units of the PEG chain produce a prominent signal at approximately 3.7 ppm. researchgate.net A key indicator of successful maleimide functionalization is the appearance of a characteristic signal for the maleimide protons at around 6.7 ppm. researchgate.net The disappearance of this peak after conjugation with a thiol-containing molecule, such as a peptide or antibody, confirms the successful reaction between the maleimide group and the thiol moiety. researchgate.netnih.gov For instance, one study observed the characteristic absorption peak of the maleimide group at 6.68 ppm, which subsequently vanished after reaction with the thiol group of transferrin. researchgate.net

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Molecular Component | Characteristic Chemical Shift (ppm) | Reference |

|---|---|---|

| DSPE (methylene protons) | ~1.2 | researchgate.net |

| PEG (ethylene glycol repeating units) | ~3.7 | researchgate.net |

| Maleimide Protons | ~6.7 | researchgate.net |

| Maleimide Protons (alternative) | 6.68 | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its conjugates. By analyzing the absorption of infrared radiation, FTIR can confirm the presence of key chemical bonds and structural features. nih.govresearchgate.net

The FTIR spectrum of this compound displays characteristic absorption bands. For instance, a weak C=O stretching band associated with the maleimide group can be observed around 1686.21 cm⁻¹. researchgate.net Additionally, a broad N-H stretching band, typically centered around 3403.63 cm⁻¹, is characteristic of the secondary amide groups within the structure. researchgate.net Following conjugation with a thiol-containing molecule, changes in the FTIR spectrum, such as the disappearance or shifting of the maleimide-related peaks, can indicate a successful reaction. One study noted an enhancement of the peak near 3300 cm⁻¹ in the infrared spectra of DSPE-PEG2000-Angiopep-2, which was attributed to the hydroxyl group present in the conjugated Angiopep-2 peptide. nih.gov Another study confirmed the formation of a disulfide bond between this compound and a thiol group of an aptamer by the appearance of a stretching S-S bond at 527.15 cm⁻¹. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound and Conjugates

| Functional Group/Bond | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Maleimide C=O Stretch | 1686.21 | researchgate.net |

| Secondary Amide N-H Stretch | 3403.63 | researchgate.net |

| Hydroxyl Group (in conjugate) | ~3300 | nih.gov |

| S-S Stretch (in conjugate) | 527.15 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Maleimide Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for both qualitative and quantitative analysis of the maleimide group in this compound. This technique is particularly useful for monitoring the progress of conjugation reactions. rsc.org

The maleimide group exhibits a characteristic absorbance peak in the UV region, typically around 293-300 nm. rsc.org The conjugation of a thiol-containing molecule to the maleimide group leads to the loss of the double bond within the maleimide ring, resulting in a decrease or complete disappearance of this absorbance peak. rsc.org This change in absorbance can be monitored over time to follow the reaction kinetics and to quantify the extent of conjugation. rsc.org For example, a study demonstrated that the maximum peak at 293 nm decayed once the PEG-maleimide was conjugated with a thiol-containing aptamer. rsc.org In another study, the UV absorption of DSPE-PEG2000-Angiopep-2 was significantly blue-shifted and coincided with the characteristic UV absorption of angiopep-2 near 270 nm, confirming the reaction. nih.gov

Table 3: UV-Vis Absorbance Characteristics for Maleimide Group

| Species | Characteristic Absorbance Maximum (nm) | Observation | Reference |

|---|---|---|---|

| This compound | ~293-300 | Peak present before conjugation | rsc.org |

| Thiol-Maleimide Conjugate | N/A | Peak at 293 nm decays or disappears | rsc.org |

| DSPE-PEG2000-Angiopep-2 Conjugate | ~270 | Peak shifts to coincide with peptide absorbance | nih.gov |

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity of this compound and for determining its molecular weight distribution. These methods separate molecules based on their physical properties, such as size and polarity, providing crucial information for quality control and formulation development.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers like this compound. measurlabs.comlcms.cz This method separates molecules based on their hydrodynamic volume, allowing for the characterization of the polymer's size and dispersity. measurlabs.com

GPC/SEC analysis can provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. measurlabs.com A narrow molecular weight distribution, indicated by a low PDI value (typically between 1.02 and 1.05 for linear PEGs), is often desirable for ensuring batch-to-batch consistency and predictable in vivo behavior. creativepegworks.com The technique is also used to purify conjugates by separating the final product from unreacted starting materials. For instance, SEC can be used to separate Hb-liposomes from unreacted hemoglobin, with a fraction of the hemoglobin co-eluting with the liposomes. nih.gov

Table 4: Typical GPC/SEC Parameters for Polymer Analysis

| Parameter | Description | Typical Value for Linear PEG | Reference |

|---|---|---|---|

| Mn | Number-average molecular weight | Varies with PEG length | measurlabs.com |

| Mw | Weight-average molecular weight | Varies with PEG length | measurlabs.com |

| PDI (Đ) | Polydispersity Index (Mw/Mn) | 1.02-1.05 | creativepegworks.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity assessment of this compound and its conjugates. nih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This method can effectively separate this compound from its precursors and any byproducts. The purity of this compound is often reported as ≥90% or ≥95% as determined by HPLC. bio-techne.com For example, one analytical method used a C18 column with a gradient of methanol (B129727) and isopropanol (B130326) in an ammonium (B1175870) acetate (B1210297) buffer to analyze DSPE-PEG2000-Maleimide. Another study used HPLC to measure the linking efficiency of a peptide to this compound in synthesized micelles.

Table 5: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (2.6 µm, 100 Å, 100 x 3 mm) | |

| Mobile Phase A | 40:60 Methanol:Water, 10 mM Ammonium Acetate, pH 6.4 | |

| Mobile Phase B | 10:90 Methanol:Isopropanol, 10 mM Ammonium Acetate | |

| Detector | Evaporative Light Scattering Detector (ELSD) |

The effectiveness of drug delivery systems utilizing this compound hinges on the precise physicochemical and structural characteristics of the resulting formulations. This section delves into the critical analysis of particle size, zeta potential, morphology, and the quantification of surface-bound ligands, which collectively dictate the in-vivo behavior and therapeutic efficacy of these nanoparticles.

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA)

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are fundamental techniques for determining the hydrodynamic size, size distribution (polydispersity index, PDI), and concentration of nanoparticles in a formulation.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to calculate the hydrodynamic diameter. The polydispersity index (PDI) provides a measure of the heterogeneity of particle sizes in the sample. A lower PDI value indicates a more uniform and monodisperse population of nanoparticles.

NTA, on the other hand, visualizes and tracks individual nanoparticles, allowing for a more direct measurement of particle size and concentration. It can be particularly useful for resolving different size populations within a sample.

Research has shown that the incorporation of this compound into lipid-based formulations generally results in nanoparticles with a hydrodynamic diameter in the range of 100 to 250 nm. rsc.org For instance, phytantriol-based cubosomes and hexosomes stabilized with this compound exhibited particle sizes of 232 nm and 251 nm, respectively. rsc.org Similarly, liposomal formulations incorporating this lipid have been prepared with varying sizes, often through extrusion techniques to achieve a desired size range and improve homogeneity. nih.govnih.gov

The concentration of this compound can influence the final particle size. Studies have shown that adjusting the molar percentage of this compound can lead to changes in the hydrodynamic diameter of the resulting liposomes. mdpi.com

The zeta potential, a measure of the surface charge of the nanoparticles, is also a critical parameter assessed by DLS instrumentation. It provides an indication of the colloidal stability of the formulation. A sufficiently high positive or negative zeta potential can prevent particle aggregation through electrostatic repulsion. Formulations containing this compound typically exhibit a negative zeta potential. nih.govmdpi.com For example, lipid-coated nanoparticles with a this compound shell showed a zeta potential of approximately -20.4 mV. nih.gov

Here is an interactive data table summarizing representative DLS and NTA findings for this compound formulations:

| Formulation | Technique | Average Size (nm) | PDI | Zeta Potential (mV) | Reference |

| Phytantriol Cubosomes | DLS | 232 | - | - | rsc.org |

| Phytantriol Hexosomes | DLS | 251 | - | - | rsc.org |

| Form3C−-NPs | DLS | 203.2 | 0.125 | -20.4 | nih.gov |

| Form3C−-NPs | NTA | 156.0 | - | - | nih.gov |

| Peptidoliposomes (5 mol% DSPE-PEG2000-Mal) | DLS | - | <0.2 | - | mdpi.com |

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM)

While DLS and NTA provide valuable information on particle size and distribution in a bulk solution, Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) offer direct visualization of the morphology and internal structure of individual nanoparticles.

TEM requires samples to be dried and stained, which can sometimes introduce artifacts. Cryo-EM, however, involves flash-freezing the sample in its native, hydrated state, providing a more accurate representation of the nanoparticle structure. thermofisher.com

Cryo-TEM has been instrumental in confirming the morphology of various this compound-containing formulations. rsc.orgresearchgate.net For example, cryo-TEM has been used to visualize phytantriol-based cubosomes and hexosomes, confirming their internal liquid crystalline structures. rsc.org These techniques can reveal whether the nanoparticles are spherical, have a core-shell structure, or exhibit other morphologies. thermofisher.comresearchgate.net Studies have shown that DSPE-PEG can induce the formation of lipodisks in certain lipid compositions. researchgate.net Cryo-TEM can also provide more accurate size measurements compared to DLS, especially in cases where particle aggregation might occur in solution. thermofisher.com

Here is an interactive data table summarizing morphological findings from TEM and Cryo-EM studies:

| Formulation Type | Microscopy Technique | Observed Morphology | Key Findings | Reference |

| Phytantriol-based LCNPs | Cryo-TEM | Cubosome and hexosome structures | Confirmed the presence of lyotropic liquid crystalline phases. | rsc.org |

| Liquid Metal Nanoparticles with Folate | TEM | Core-shell particles | Confirmed a phospholipid layer on the surface. | researchgate.net |

| HEPC:Chol:DSPE-PEG(2000) | Cryo-TEM | Lipodisks | DSPE-PEG induced the formation of lipodisks. | researchgate.net |

| cPM micelles and LNPs | Cryo-TEM | Nearly spherical with a rough surface (cPMs), well-defined spherical (LNPs) | Cryo-TEM provided more accurate size than DLS due to cPM aggregation in solution. | thermofisher.com |

Quantification of Surface-Conjugated Ligands on this compound Formulations

The ability to accurately quantify the number of ligands conjugated to the surface of this compound formulations is crucial for ensuring batch-to-batch consistency and for understanding the relationship between ligand density and biological activity. Several methods are employed for this purpose.

One common approach involves the use of colorimetric assays. The bicinchoninic acid (BCA) assay and other protein quantification methods can be used when the conjugated ligand is a peptide or protein. nih.gov

A more direct method for quantifying unreacted maleimide groups on the nanoparticle surface is the use of Ellman's reagent. researchgate.netnih.gov This method involves reacting the maleimide-functionalized nanoparticles with a known concentration of a thiol-containing compound, such as L-cysteine. The remaining unreacted thiols are then quantified photometrically using Ellman's reagent. researchgate.netnih.gov This allows for the calculation of the number of maleimide groups that participated in the conjugation reaction.

Fluorescently labeled ligands can also be used to quantify surface conjugation. By measuring the fluorescence of the nanoparticles after conjugation and removal of unreacted ligands, the amount of bound ligand can be determined. For instance, a fluorescent maleimide quantification kit has been used to determine the amount of conjugated ligands. researchgate.net

It is also important to define parameters such as the "surface anchor density," which represents the total amount of this compound on the liposome (B1194612) surface, and the "reaction yield," which is the percentage of these anchors that have successfully conjugated to a ligand. jst.go.jp These parameters provide a more complete picture of the surface topology of the functionalized nanoparticles. jst.go.jp

Here is an interactive data table summarizing methods for quantifying surface-conjugated ligands:

| Quantification Method | Principle | Application Example | Reference |

| Ellman's Reagent | Photometric determination of unreacted thiols after reaction with maleimide groups. | Quantifying PEG-maleimide ligands on polystyrene nanoparticles. nih.gov Determining unreacted maleimides on liposomes. researchgate.net | researchgate.netnih.gov |

| Bicinchoninic Acid (BCA) Assay | Colorimetric quantification of proteins. | Quantifying peptide and protein ligands conjugated to nanoparticles. | nih.gov |

| Fluorescent Quantification Kit | Measurement of fluorescence from a labeled ligand or a reaction product. | Quantifying Pam2 and MPLA conjugated to microspheres. | researchgate.net |

| Radiolabeling | Using a radiolabeled ligand (e.g., tritium-labeled) to quantify conjugation. | Quantifying hyaluronic acid conjugated to LNPs. | nih.gov |

Assessment of Colloidal Stability and Aggregation Tendency in Various Media

The colloidal stability of this compound formulations is paramount for their successful application. Aggregation of nanoparticles can lead to rapid clearance from circulation and a loss of therapeutic efficacy. The stability of these formulations is typically assessed by monitoring changes in particle size and PDI over time using DLS.

Formulations are often tested for stability in various physiologically relevant media, such as phosphate-buffered saline (PBS) and serum-containing media. The PEG component of this compound plays a crucial role in providing steric stabilization, which helps to prevent aggregation by creating a hydrophilic corona around the nanoparticle. nih.govmdpi.com

Studies have demonstrated that liposomes containing this compound can maintain their stability for extended periods when stored at 4°C. mdpi.com The inclusion of PEG has been shown to significantly improve the stability of liposomal formulations compared to those without it. mdpi.com

The zeta potential also contributes to colloidal stability through electrostatic repulsion. mdpi.com A sufficiently high negative or positive zeta potential can prevent particles from coming close enough to aggregate. Micelles formed with DSPE-PEG can exhibit a zeta potential of around -30 mV, which ensures good colloidal stability. nih.gov

However, the presence of ions in the surrounding medium can affect the stability of these formulations. researchgate.net Therefore, it is important to evaluate stability in media that mimic the ionic strength of biological fluids. The critical micelle concentration (CMC) of DSPE-PEG is also an important factor, as it is significantly lower in buffer than in water, which can impact micellar stability upon dilution in physiological fluids. nih.govresearchgate.net